Methyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate
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Overview
Description
Methyl pantothenate is a derivative of pantothenic acid (vitamin B5), which is an essential nutrient involved in various metabolic processes. It is commonly used in the pharmaceutical and cosmetic industries due to its role in synthesizing coenzyme A (CoA), a critical cofactor in numerous biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl pantothenate can be synthesized through the esterification of pantothenic acid with methanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of methyl pantothenate often involves microbial fermentation processes. Metabolic engineering of microorganisms, such as Escherichia coli, has been employed to produce high yields of pantothenic acid, which can then be esterified to form methyl pantothenate .
Chemical Reactions Analysis
Types of Reactions: Methyl pantothenate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, methyl pantothenate can be hydrolyzed back to pantothenic acid and methanol.
Oxidation: Methyl pantothenate can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: Pantothenic acid and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl pantothenate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of coenzyme A and other biologically active molecules.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic effects in treating conditions like acne and wound healing.
Mechanism of Action
Methyl pantothenate exerts its effects primarily through its conversion to pantothenic acid, which is then incorporated into coenzyme A. Coenzyme A plays a crucial role in various metabolic pathways, including the synthesis and degradation of fatty acids, the tricarboxylic acid cycle, and the synthesis of phospholipids . The molecular targets and pathways involved include enzymes such as pantothenate kinase, which catalyzes the first step in coenzyme A biosynthesis .
Comparison with Similar Compounds
Pantothenic Acid: The parent compound of methyl pantothenate, essential for coenzyme A synthesis.
Pantothenol: An alcohol analog of pantothenic acid, used in skincare products.
Pantethine: A dimeric form of pantothenic acid, used as a dietary supplement.
Uniqueness: Methyl pantothenate is unique due to its esterified form, which enhances its stability and solubility compared to pantothenic acid. This makes it particularly useful in formulations where stability and solubility are critical factors .
Properties
IUPAC Name |
methyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,6-12)8(14)9(15)11-5-4-7(13)16-3/h8,12,14H,4-6H2,1-3H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOLPZAHXIRZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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